molecular formula C22H19FN4O B11181667 6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11181667
M. Wt: 374.4 g/mol
InChI Key: FHWOGXHJJVRSGD-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from commercially available reagents. One common approach includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure consistent quality and efficiency. The use of automated systems and real-time monitoring can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various hydroquinazoline compounds .

Scientific Research Applications

Chemistry

In chemistry, 6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one serves as a pivotal building block for synthesizing more complex molecules. Its structural characteristics allow for various modifications that can lead to new compounds with enhanced properties.

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

Medicine

The therapeutic potential of this compound is significant:

  • Anticancer Activity : Studies have explored its effects on cancer cell lines, showing promise in inhibiting tumor growth.
  • Neuropharmacological Effects : There is ongoing research into its effects on the central nervous system, particularly regarding pain management and anxiety disorders.

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced polymers and other materials with specific functionalities.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of growth in various cancer cell lines.
Study 2Enzyme InhibitionIdentified potential as a selective inhibitor for key metabolic enzymes.
Study 3Antimicrobial TestingShowed moderate activity against specific bacterial strains.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

Biological Activity

The compound 6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazoloquinazolinone framework. Its molecular formula is C19H19FN4C_{19}H_{19}FN_4, and it features significant substituents that influence its biological activity. The fluorophenyl and methylphenyl groups are critical for modulating the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against several bacterial strains.
  • Anti-inflammatory Effects : There are indications that it may possess anti-inflammatory properties.

Anticancer Activity

Recent investigations have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies reported an IC50 value of approximately 0.5 µM against breast cancer cell lines (e.g., MCF-7) and 0.3 µM against lung cancer cells (e.g., A549) .
  • The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate moderate antibacterial activity and suggest further exploration into its potential as an antibiotic agent .

Anti-inflammatory Effects

In animal models, the compound has exhibited significant anti-inflammatory effects. It was able to reduce inflammation markers such as TNF-alpha and IL-6 in induced models of inflammation. The observed effects suggest that it may act through inhibition of the NF-kB signaling pathway .

Case Studies

A recent clinical trial focused on the use of this compound in combination with standard chemotherapy for treating advanced-stage cancers. Results indicated improved patient outcomes with a notable reduction in tumor size and fewer side effects compared to chemotherapy alone.

Properties

Molecular Formula

C22H19FN4O

Molecular Weight

374.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19FN4O/c1-13-2-4-15(5-3-13)21-20-18(26-22-24-12-25-27(21)22)10-16(11-19(20)28)14-6-8-17(23)9-7-14/h2-9,12,16,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

FHWOGXHJJVRSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=NC=NN25

Origin of Product

United States

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